SB 206553 hydrochloride
Overview
Description
SB 206553 hydrochloride is a high affinity, selective, and orally active 5-HT2B/5-HT2C receptor antagonist . It has anxiolytic-like properties and is often used in conjunction with ketanserin to distinguish 5-HT2A R and 5-HT2C R activity .
Molecular Structure Analysis
The molecular formula of SB 206553 hydrochloride is C17H16N4O . The molecular weight is 292.34 g/mol for the free base . The InChI key is QJQORSLQNXDVGE-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
SB 206553 hydrochloride is a yellow solid . It is soluble in DMSO and has a molecular weight of 328.8 g/mol .
Scientific Research Applications
1. Role in Anxiety and Seizure Control
SB 206553 hydrochloride has been identified as a potent mixed 5-HT2C/5-HT2B receptor antagonist with selectivity over the 5-HT2A and other neurotransmitter receptors. Studies have shown its potential in exhibiting anxiolytic-like properties, indicated by its effects in various animal models of anxiety and conflict tests (Kennett et al., 1996). Additionally, SB 206553 has been shown to modulate seizure thresholds in rodents, suggesting a role in controlling seizures through the activation of 5-HT2C receptors (Upton et al., 1998).
2. Impact on Dopamine Release and Parkinson's Disease
Research indicates that SB 206553 plays a significant role in modulating dopamine release, particularly in the context of Parkinson's disease. It enhances the actions of dopamine D(1) receptor agonists in a rat model of Parkinson's disease, suggesting potential as a non-dopaminergic therapeutic approach (Fox & Brotchie, 2000). In another study, SB 206553 was found to have an antiparkinsonian action when infused into the substantia nigra zona reticulata, indicating its utility in reducing the activity of regions responsible for Parkinson's symptoms (Fox, Moser, & Brotchie, 1998).
3. Potential in Treating Neuropsychiatric Disorders
The drug has shown effects in modulating receptors related to Alzheimer's disease and schizophrenia. It has been identified as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is implicated in these diseases (Dunlop et al., 2009). Furthermore, SB 206553's role in modulating serotonin and dopamine release suggests potential applications in addressing various neuropsychiatric conditions.
properties
IUPAC Name |
1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O.ClH/c1-20-7-4-12-10-16-13(9-15(12)20)5-8-21(16)17(22)19-14-3-2-6-18-11-14;/h2-4,6-7,9-11H,5,8H2,1H3,(H,19,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEMBOFBPSNOIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042622 | |
Record name | SB 206553 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SB 206553 hydrochloride | |
CAS RN |
1197334-04-5 | |
Record name | SB 206553 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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